Cas no 1342565-87-0 (3-chloro-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione)

3-Chloro-5H,7H,8H-6λ⁶-thiopyrano[4,3-c]pyridazine-6,6-dione is a heterocyclic compound featuring a fused thiopyrano-pyridazine core with a sulfone (λ⁶-sulfur) moiety. Its unique structure, combining chlorine substitution and a rigid bicyclic framework, makes it a valuable intermediate in medicinal chemistry and agrochemical research. The chloro group enhances reactivity for further functionalization, while the sulfone group contributes to stability and potential bioactivity. This compound is particularly useful in the synthesis of pharmacologically active molecules, such as enzyme inhibitors or receptor modulators, due to its electron-deficient pyridazine ring. Its well-defined stereochemistry and high purity ensure reproducibility in synthetic applications.
3-chloro-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione structure
1342565-87-0 structure
Product Name:3-chloro-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione
CAS No:1342565-87-0
MF:C7H7ClN2O2S
MW:218.660679101944
CID:5573521
Update Time:2025-05-20

3-chloro-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione Chemical and Physical Properties

Names and Identifiers

    • 5H-Thiopyrano[4,3-c]pyridazine, 3-chloro-7,8-dihydro-, 6,6-dioxide
    • 3-chloro-5h,7h,8h-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione
    • 3-chloro-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione
    • Inchi: 1S/C7H7ClN2O2S/c8-7-3-5-4-13(11,12)2-1-6(5)9-10-7/h3H,1-2,4H2
    • InChI Key: KEESSZFEXPEZAL-UHFFFAOYSA-N
    • SMILES: C12CCS(=O)(=O)CC1=CC(Cl)=NN=2

Experimental Properties

  • Density: 1.548±0.06 g/cm3(Predicted)
  • Boiling Point: 556.1±50.0 °C(Predicted)
  • pka: -0.38±0.20(Predicted)

3-chloro-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione Pricemore >>

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Additional information on 3-chloro-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione

3-Chloro-5H,7H,8H-6λ6-Thiopyrano[4,3-c]Pyridazine-6,6-Dione

The compound 3-chloro-5H,7H,8H-6λ6-thiopyrano[4,3-c]pyridazine-6,6-dione (CAS No. 1342565-87-0) is a highly specialized heterocyclic compound with a unique structural arrangement. This molecule belongs to the class of thiopyrano-pyridazine derivatives, which have garnered significant attention in recent years due to their potential applications in various fields such as pharmacology and materials science. The thiopyrano[4,3-c]pyridazine core of the molecule is characterized by a fused bicyclic system consisting of a pyridazine ring and a thiophene ring. The presence of the chlorine substituent at the 3-position further modulates the electronic properties of the molecule, making it a promising candidate for further exploration.

Recent studies have highlighted the importance of thiopyrano-pyridazine derivatives in the development of novel materials with tailored electronic properties. For instance, researchers have reported that the thiopyrano[4,3-c]pyridazine framework can exhibit unique photophysical properties due to its extended conjugation system. This makes it a potential candidate for applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. The chlorine substitution at the 3-position has been shown to enhance the stability and solubility of the compound, which are critical factors for its practical applications.

In terms of synthesis, the preparation of 3-chloro-5H,7H,8H-6λ6-thiopyrano[4,3-c]pyridazine-6,6-dione involves a multi-step process that typically begins with the formation of the thiopyrano-pyridazine core. This is followed by selective chlorination and oxidation steps to introduce the desired substituents and achieve the final dione structure. The synthesis pathway has been optimized in recent years to improve yield and purity, making it more accessible for research purposes.

The dione functionality in this compound plays a crucial role in its reactivity and stability. The two ketone groups within the pyridazine ring contribute to the overall electron-deficient nature of the molecule, which can be advantageous in certain chemical transformations. For example, this electron-deficient character makes the compound a potential electrophile in cycloaddition reactions or other conjugate addition processes. Recent research has also explored the use of this compound as a precursor for constructing more complex heterocyclic systems with enhanced functionality.

From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These studies have provided valuable insights into its molecular structure and stability under various conditions. Additionally, computational studies using density functional theory (DFT) have been employed to investigate the electronic properties and reactivity of this compound at the molecular level.

In conclusion, 3-chloro-5H,7H,8H-6λ6-thiopyrano[4,3-c]pyridazine-6,6-dione represents a fascinating example of how structural modifications can influence the properties and applications of heterocyclic compounds. With its unique combination of structural features and promising electronic properties, this compound continues to be an area of active research interest across multiple disciplines.

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